molecular formula C17H17Cl2NO2 B257253 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate

Cat. No. B257253
M. Wt: 338.2 g/mol
InChI Key: CUDVTJAWTCUJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate, also known as BDDE, is a chemical compound that has gained attention for its potential use in scientific research. BDDE is a derivative of benzocaine, which is commonly used as a local anesthetic. BDDE has been shown to have unique properties that make it a promising tool for studying various biological processes.

Mechanism of Action

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate is thought to act as a reversible inhibitor of enzymes that contain active site cysteine residues. The molecule contains an electrophilic carbonyl group that can react with the thiol group on cysteine residues, forming a covalent bond. This interaction can inhibit the activity of the enzyme, providing a tool for studying the function of cysteine-containing enzymes.
Biochemical and Physiological Effects
2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate has been shown to have minimal cytotoxicity and does not appear to affect cell viability or proliferation. However, 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate has been shown to have an effect on the activity of enzymes that contain cysteine residues. This can have downstream effects on various biological processes, including signal transduction, metabolism, and protein folding.

Advantages and Limitations for Lab Experiments

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and attached to proteins or peptides. It is also fluorescent, allowing for visualization and measurement of protein interactions. However, 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate has limitations as well. Its mechanism of action is specific to cysteine-containing enzymes, limiting its applicability to other types of enzymes. Additionally, the covalent bond formed between 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate and cysteine residues is reversible, which can make it difficult to study long-term effects.

Future Directions

There are several potential future directions for research involving 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate. One area of interest is the development of 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate-based probes for imaging specific proteins or cell types in vivo. Another potential direction is the use of 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate in the study of disease-related enzymes, such as those involved in cancer or neurodegenerative diseases. Additionally, the development of 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate derivatives with improved specificity or reversibility could expand its utility as a tool for studying cysteine-containing enzymes.

Synthesis Methods

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate can be synthesized through a multi-step process starting with 2,4-dichlorobenzoic acid. The acid is first converted to an acid chloride, which is then reacted with benzylamine to form the corresponding amide. The amide is then methylated using formaldehyde and formic acid to yield 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate has been used in a variety of scientific studies, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cells, and as a substrate for enzymatic assays. 2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate can be attached to proteins or peptides through a reactive group on the molecule, allowing for the visualization and measurement of protein interactions.

properties

Product Name

2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate

InChI

InChI=1S/C17H17Cl2NO2/c1-20(12-13-5-3-2-4-6-13)9-10-22-17(21)15-8-7-14(18)11-16(15)19/h2-8,11H,9-10,12H2,1H3

InChI Key

CUDVTJAWTCUJIK-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2

Origin of Product

United States

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